5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester
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Overview
Description
5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C13H19BClNO3 and a molecular weight of 283.56 g/mol . This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 5-chloro-2-ethoxypyridine with a boronic acid derivative in the presence of a base and a catalyst . The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 5-chloro-2-ethoxypyridine and a boronic acid derivative
Catalysts: Palladium-based catalysts
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like K2CO3, and solvents like THF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 5-chloro-2-ethoxypyridine-4-boronic acid.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions . The process includes:
Transmetalation: Transfer of the boronic ester group to the palladium catalyst.
Oxidative Addition: Formation of a palladium complex with the aryl or vinyl halide.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxypyridine-5-boronic acid pinacol ester
- 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester
- 5-Bromo-2-ethoxypyridine-4-boronic acid pinacol ester
Uniqueness
5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the chlorine atom and the ethoxy group influences its electronic properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUJOIAUSWBWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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